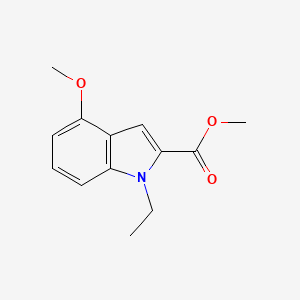
methyl 1-ethyl-4-methoxy-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-ethyl-4-methoxy-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are prevalent in many natural and synthetic compounds . This particular compound features a methoxy group at the 4-position, an ethyl group at the 1-position, and a carboxylate ester at the 2-position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-ethyl-4-methoxy-1H-indole-2-carboxylate can be achieved through various methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions . For this compound, the starting materials would include 4-methoxyphenylhydrazine and an appropriate ethyl-substituted ketone. The reaction typically requires a strong acid like methanesulfonic acid and is conducted under reflux conditions in methanol .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis or other catalytic methods that ensure high yield and purity. The choice of catalysts and solvents can vary, but the goal is to optimize reaction conditions to minimize by-products and maximize the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-ethyl-4-methoxy-1H-indole-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The carboxylate ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination under acidic conditions.
Major Products Formed
Oxidation: 4-hydroxy-1-ethyl-1H-indole-2-carboxylate.
Reduction: 1-ethyl-4-methoxy-1H-indole-2-methanol.
Substitution: 3-bromo-1-ethyl-4-methoxy-1H-indole-2-carboxylate.
Scientific Research Applications
Methyl 1-ethyl-4-methoxy-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 1-ethyl-4-methoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s methoxy group enhances its ability to participate in hydrogen bonding and other interactions with biological molecules. This can lead to inhibition or activation of specific enzymes or receptors, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-methoxy-1H-indole-2-carboxylate: Lacks the ethyl group at the 1-position.
Ethyl 4-methoxy-1H-indole-2-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
4-methoxy-1H-indole-2-carboxylic acid: The carboxylate ester is replaced with a carboxylic acid group.
Uniqueness
Methyl 1-ethyl-4-methoxy-1H-indole-2-carboxylate is unique due to the presence of both the ethyl group at the 1-position and the methoxy group at the 4-position, which can significantly influence its chemical reactivity and biological activity compared to other indole derivatives .
Properties
IUPAC Name |
methyl 1-ethyl-4-methoxyindole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-4-14-10-6-5-7-12(16-2)9(10)8-11(14)13(15)17-3/h5-8H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLCBRBUVHVSCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C1C(=O)OC)C(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














